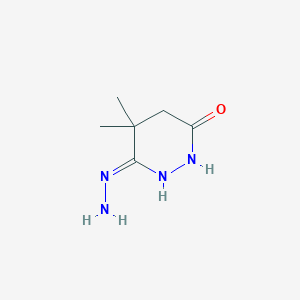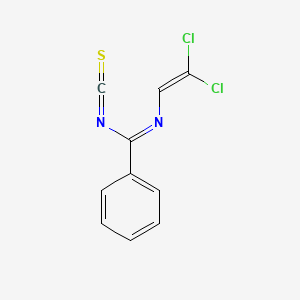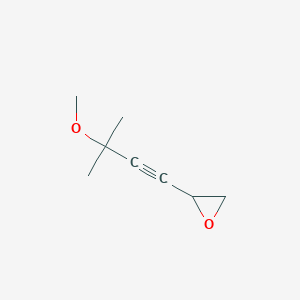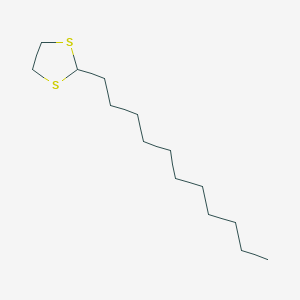
2-Undecyl-1,3-dithiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Undecyl-1,3-dithiolane is an organosulfur compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms at the 1 and 3 positions. The undecyl group attached to the second carbon atom of the ring makes this compound unique. 1,3-Dithiolanes are known for their stability and versatility in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
2-Undecyl-1,3-dithiolane can be synthesized through the reaction of an aldehyde with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically proceeds under mild conditions and yields the desired dithiolane product. The general reaction scheme is as follows:
RCHO+HSCH2CH2SH→RCH(SCH2CH2S)+H2O
where ( R ) represents the undecyl group.
Industrial Production Methods
Industrial production of 1,3-dithiolanes, including this compound, often involves the use of efficient and reusable catalysts such as copper bis(dodecyl sulfate) [Cu(DS)_2] or yttrium triflate. These catalysts facilitate the thioacetalization and transthioacetalization of carbonyl compounds in water at room temperature, offering high chemoselectivity and yields .
化学反応の分析
Types of Reactions
2-Undecyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO_4 or OsO_4 to form sulfoxides or sulfones.
Reduction: Reduction can be achieved using H_2/Ni or LiAlH_4, converting the dithiolane to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX, leading to the formation of new carbon-sulfur bonds.
Common Reagents and Conditions
Oxidation: KMnO_4, OsO_4, CrO_3/Py
Reduction: H_2/Ni, LiAlH_4, NaBH_4
Substitution: RLi, RMgX, RCuLi
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: New organosulfur compounds
科学的研究の応用
2-Undecyl-1,3-dithiolane has various applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds, facilitating multistep synthesis.
Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.
作用機序
The mechanism of action of 2-undecyl-1,3-dithiolane involves its ability to undergo reversible reactions, such as ring-opening polymerization. The disulfide bonds in the dithiolane ring can be readily exchanged with thiols, allowing for dynamic covalent chemistry. This property is exploited in the design of self-healing materials and stimuli-responsive polymers .
類似化合物との比較
Similar Compounds
1,2-Dithiolane: Another isomer of 1,3-dithiolane, known for its ring strain and reactivity.
1,3-Dithiane: Similar to 1,3-dithiolane but with a six-membered ring, offering different stability and reactivity profiles.
Uniqueness
2-Undecyl-1,3-dithiolane is unique due to its specific structure, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
103383-70-6 |
|---|---|
分子式 |
C14H28S2 |
分子量 |
260.5 g/mol |
IUPAC名 |
2-undecyl-1,3-dithiolane |
InChI |
InChI=1S/C14H28S2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h14H,2-13H2,1H3 |
InChIキー |
MTJIKFNTOLCKBF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1SCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol](/img/structure/B14340883.png)
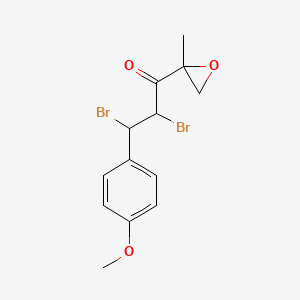
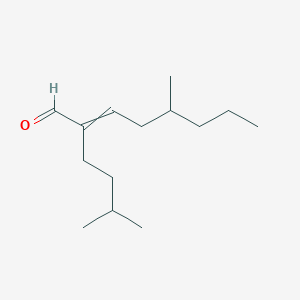
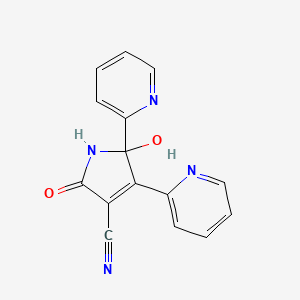
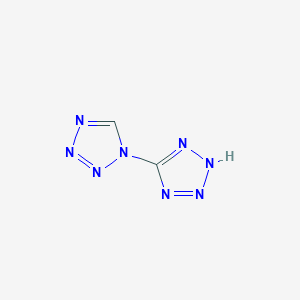
![2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B14340925.png)
![1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14340928.png)
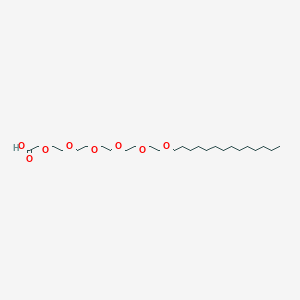
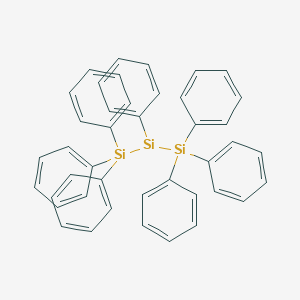
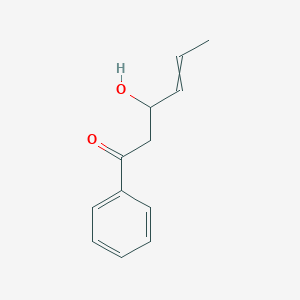
![3,3',4,4'-Tetrahydro[1,2'-binaphthalen]-2(1H)-one](/img/structure/B14340951.png)
